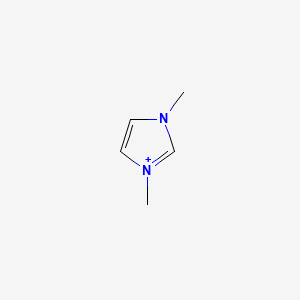

1,3-Dimethylimidazolium

概要

説明

1,3-Dimethylimidazolium is a five-membered ring aromatic cation composed of two nitrogen atoms and three carbon atoms, with methyl groups substituted at positions 1 and 3 of the nitrogen atoms . It is a solvent within the imidazole-based class of ionic liquids (ILs) .

Synthesis Analysis

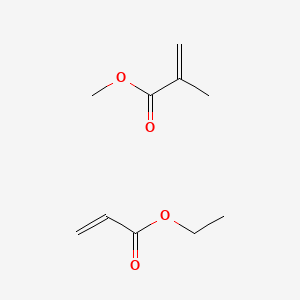

The synthesis of 1,3-Dimethylimidazolium salts has been reported by the reaction of 1,3-dialkylimidazolium-2-carboxylate zwitterions with protic acids . Another study showed that 1,3-dimethylimidazolium-2-carboxylate is formed in good yield, rather than the anticipated organic salt, 1,3-dimethylimidazolium methyl carbonate, as the reaction product resulting from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium has been analyzed using various methods such as Car–Parrinello approach , and it was found that the electric dipole moments of cations and anions are characterized by large fluctuations .

Chemical Reactions Analysis

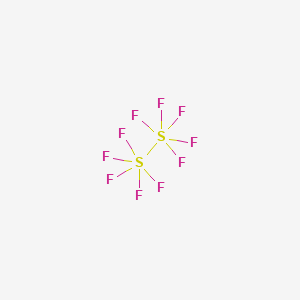

The reaction of 1,3-dimethylimidazolium dimethylphosphate with elemental sulfur has been studied, and it was found that the reaction is accompanied by the opening of the S8 ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethylimidazolium have been analyzed. It was found that these ionic liquids have higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions .

科学的研究の応用

Structural Studies : 1,3-Dimethylimidazolium chloride, a model room temperature ionic liquid, has been structurally characterized using neutron diffraction. This study found significant charge ordering in the liquid, resembling the order found in its solid state, dominated by hydrogen-bonding interactions (Hardacre et al., 2003).

Imaging Techniques : Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) used 1,3-Dimethylimidazolium derivatives for in-situ distribution analysis of secondary metabolites in Maca(Lepdium meyenii) root, demonstrating their potential in medicinal plant research (Mi et al., 2020).

Ionic Liquid Synthesis : Research on 1,3-dimethylimidazolium-2-carboxylate, an ionic liquid precursor, revealed insights into its synthesis and structural properties. This compound's formation demonstrated the potential for new green methodologies in synthesizing ionic liquids (Holbrey et al., 2003).

Thermal Stability Analysis : The thermal stability of 1,3-dimethylimidazolium nitrate, an ionic liquid, was assessed using thermal analysis technology, highlighting its importance in the petrochemical industry and safety considerations (Liu & Zhang, 2019).

Molecular Interaction Studies : A study on the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide provided insights into molecular interactions in ionic liquids, especially regarding charge ordering and ion separation (Deetlefs et al., 2006).

Safety And Hazards

将来の方向性

Future research on 1,3-Dimethylimidazolium is likely to focus on its potential applications. For example, 1,3-dimethylimidazolium-based ionic liquids show promise as electrolytes because of their special cation structure . Moreover, the organic structure-directing agent 2-isopropyl-1,3-dimethylimidazolium (2iPr13DMI) can produce up to seven different zeolite phases depending on water concentration, the presence of inorganic impurities, crystallization temperature and time, and germanium molar fraction .

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048095 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylimidazolium | |

CAS RN |

45470-32-4 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

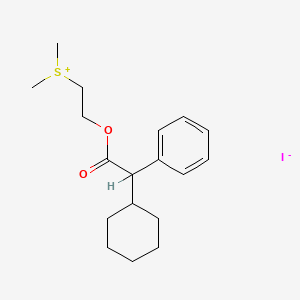

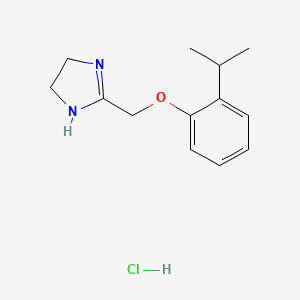

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)